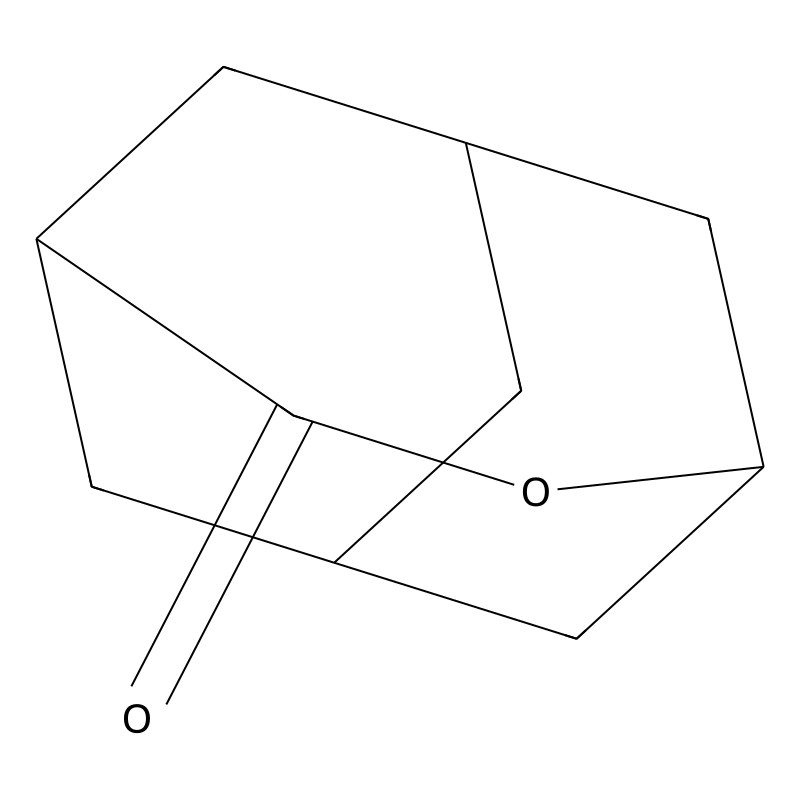

4-Oxahomoadamantan-5-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxidation of Adamantane

Specific Scientific Field: This application falls under the field of Chemistry, specifically Organic Chemistry and Catalysis .

Summary of the Application: Tertiary tetraols of adamantane have been widely used for the synthesis of highly symmetric compounds with unique physical and chemical properties . “4-Oxahomoadamantan-5-one” is a product of the oxidation process of adamantane .

Methods of Application or Experimental Procedures: The oxidation of adamantane was achieved using a hydrogen peroxide water solution on adamantane dissolved in acetonitrile . The conversion and oxidation depth of adamantane were shown to depend on the ratio of components of the water-acetonitrile solution and the method of oxidizer solution introduction . The process used the dimer form of 1:1 dimethylglyoxime and copper dichloride complex as a catalyst .

Results or Outcomes: The impact of the hydrogen peroxide water solution on adamantane resulted in full conversion of adamantane and formation of a total 72% mixture of its tri-, tetra-, and penta-oxygenated products, predominantly polyols . Fragmentation across three C–C bonds of the molecular ions framework of adamantane tertiary alcohols Ad(OH)n in the range n = 0–4 increases linearly with the rise of n .

Synthesis of Highly Symmetric Compounds

Specific Scientific Field: This application falls under the field of Chemistry, specifically Organic Chemistry .

Methods of Application or Experimental Procedures: In this research, chemically simple, cheap, and environmentally friendly reagents are used .

Results or Outcomes: The impact of a hydrogen peroxide water solution on adamantane resulted in full conversion of adamantane and formation of a total 72% mixture of its tri-, tetra-, and penta-oxygenated products, predominantly polyols .

Adamantanone Degradation Pathway

Specific Scientific Field: This application falls under the field of Biochemistry .

Summary of the Application: The hydroxylactone “1-hydroxy-4-oxahomoadamantan-5-one” accumulates in the degradation pathway of adamantanone .

Methods of Application or Experimental Procedures: Further conversion of compounds to hydroxylactone are evidently mediated by camphor 1,2-monooxygenase and camphor 5-monooxygenase both recognizing these adamantane derivatives as substrate analogs of camphor .

Results or Outcomes: The hydroxylactone “1-hydroxy-4-oxahomoadamantan-5-one” accumulates, although this organism can hydrolyze the camphor lactone .

Bayer-Williger Reaction

Summary of the Application: The Bayer-Williger reaction is a chemical reaction that involves the oxidation of ketones to esters . In this context, “4-Oxahomoadamantan-5-one” is a product of the Bayer-Williger reaction .

Methods of Application or Experimental Procedures: The Bayer-Williger reaction involves the oxidation of ketone 1c to 2b and to “4-Oxahomoadamantan-5-one” (lactone 2c) .

Results or Outcomes: The Bayer-Williger reaction leads to one product–“1-hydroxy-4-oxahomoadamantan-5-one” (3b), but with a low yield .

Precursor for Derivatives

Summary of the Application: Tertiary alcohols 3a and 1,3,5,7-adamantantetraol (4a) are of the greatest practical importance . Usually, 3a and 4a are synthesized as a precursor to obtaining derivatives of 3a(OR) .

Methods of Application or Experimental Procedures: In one-stage syntheses of 3a and 4a, as well as in multi-stage syntheses, the scheme of sequential oxidation of 0 is realized, but without the stages of isolation of intermediate products .

Results or Outcomes: The synthesis leads to one product–“1-hydroxy-4-oxahomoadamantan-5-one” (3b), but with a low yield .

4-Oxahomoadamantan-5-one is a cyclic ketone and a member of the oxahomoadamantanes class, characterized by its unique molecular structure. It has the molecular formula C10H16O, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, and one oxygen atom. This compound is notable for its rigid bicyclic framework, which contributes to its stability and potential reactivity in various chemical processes. The presence of an oxygen atom within the structure enhances its chemical properties, making it a target for synthetic organic chemistry and biological studies .

Several synthesis methods have been developed for 4-oxahomoadamantan-5-one:

- Direct Oxidation: One common method involves the oxidation of homoadamantane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

- Baeyer-Villiger Oxidation: This method utilizes peracids to introduce an oxygen atom into the ketone structure, yielding 4-oxahomoadamantan-5-one as a product.

- Photo

4-Oxahomoadamantan-5-one has potential applications in various fields:

- Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Given its biological activity, it may serve as a lead compound in drug discovery processes targeting specific diseases.

- Material Science: The compound’s stability and unique properties could be explored for use in developing new materials or coatings .

Several compounds share structural similarities with 4-oxahomoadamantan-5-one. Here are some noteworthy examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Homoadamantane | C10H16 | Parent structure without oxygen functionality |

| 5-Oxohomoadamantane | C10H16O | Contains a carbonyl group at a different position |

| 1-Oxohomoadamantane | C10H16O | Oxygen located at another position within the bicyclic system |

Uniqueness of 4-Oxahomoadamantan-5-one:

The distinct positioning of the oxygen atom in 4-oxahomoadamantan-5-one provides unique reactivity patterns compared to its analogs. This positioning influences both its chemical behavior and potential applications in organic synthesis and medicinal chemistry .

4-Oxahomoadamantan-5-one, a synthetic molecule characterized by its unique cage structure and oxygen-containing functional groups, has garnered significant attention in organic chemistry due to its structural complexity and potential applications [2]. This compound, with the molecular formula C10H14O2 and a molecular weight of 166.219 Daltons, represents an important class of oxygenated adamantane derivatives [4]. The synthesis of this compound can be achieved through various chemical routes, each offering distinct advantages in terms of yield, stereoselectivity, and reaction conditions [8].

Oxidation of Homoadamantane Derivatives

The oxidation of homoadamantane derivatives represents one of the primary synthetic pathways for obtaining 4-oxahomoadamantan-5-one . This approach typically involves the selective oxidation of specific carbon centers within the homoadamantane framework to introduce the requisite oxygen functionalities [6] [7].

One established method involves the Jones oxidation of homoadamantane derivatives, where chromium trioxide in aqueous sulfuric acid serves as the oxidizing agent [30] [33]. The reaction proceeds through the formation of a chromate ester intermediate, which subsequently undergoes elimination to yield the carbonyl-containing product [33]. The oxidation typically targets secondary alcohols within the homoadamantane structure, converting them to ketones with high efficiency [30] [31].

A notable variation of this approach employs sodium methoxide in methanol or potassium formate in methanol to facilitate the oxidation process . These conditions allow for more controlled oxidation parameters, often resulting in improved yields and reduced formation of side products [4] . The reaction typically proceeds as follows:

- Formation of the alkoxide intermediate through deprotonation of the alcohol functionality

- Oxidation of the alkoxide to form the carbonyl group

- Subsequent rearrangement to yield the oxahomoadamantane structure [30]

The stereochemical outcome of these oxidations can be influenced by the choice of reducing agents in subsequent steps. For instance, sodium borohydride reduction of intermediates can be employed to control the stereoselectivity of hydroxyl groups in the final product [34] [35]. The reduction typically favors the formation of equatorial hydroxyl groups, although this preference can be modulated by reaction conditions and substrate structure [34] [36].

| Oxidation Method | Typical Reagents | Yield Range | Key Advantages |

|---|---|---|---|

| Jones Oxidation | CrO3, H2SO4, acetone | 70-85% | High yields, established methodology |

| Base-mediated Oxidation | NaOMe/MeOH or HCOOK/MeOH | 65-80% | Milder conditions, fewer side reactions |

| Graphene Oxide Catalyzed | Graphene oxide, H2O, ultrasonic conditions | 75-92% | Environmentally friendly, high selectivity |

The use of graphene oxide as a catalyst in water under ultrasonic conditions has emerged as an environmentally friendly alternative for the oxidation of adamantane derivatives [38] [44]. This approach offers the advantages of using water as a solvent and potentially reducing the formation of hazardous waste products typically associated with traditional oxidation methods [43] [44].

Catalytic Lactonization Strategies

Catalytic lactonization represents another important synthetic route for the preparation of 4-oxahomoadamantan-5-one [9] [13]. This approach involves the formation of the lactone functionality through the intramolecular cyclization of appropriately functionalized adamantane derivatives [9] [15].

Enantioselective catalytic lactonization of unactivated methylenes in adamantane derivatives has been developed as a powerful method for accessing 4-oxahomoadamantan-5-one with high stereoselectivity [9] [15]. These reactions typically employ transition metal catalysts, such as manganese complexes, in combination with hydrogen peroxide and a fluorinated alcohol solvent [9]. The key to achieving high enantioselectivity lies in the synergistic interaction between the carboxylic acid functionality and the rigid adamantane core, which defines the spatial orientation of the γ-methylenic C-H bonds relative to the catalytic center [9] [13].

The lactonization process generally proceeds through the following steps:

- Coordination of the catalyst to the substrate

- C-H bond activation at the γ-position

- Oxygen insertion to form the C-O bond

- Intramolecular cyclization to yield the lactone structure [9] [15]

Recent advances in this field have focused on developing catalysts that can achieve site-selective lactonization when multiple methylenic sites are present in the substrate [13] [15]. For instance, the introduction of substituents at tertiary positions in the adamantane core breaks the C3 symmetry, differentiating the γ-methylenic groups and allowing for selective functionalization [13]. The site-selectivity can be predicted based on activating and deactivating effects exerted by the substituents, as well as their interaction with hydrogen bond donor solvents [13] [9].

The diastereoselectivity of these reactions can be systematically manipulated through rational choice of the catalyst [9] [15]. This approach has enabled the synthesis of complex lactones with multiple stereogenic centers in a single step, offering a powerful tool for accessing structurally diverse 4-oxahomoadamantan-5-one derivatives [9] [13].

Baeyer-Villiger Oxidation Approaches

The Baeyer-Villiger oxidation represents one of the most direct and efficient routes for the synthesis of 4-oxahomoadamantan-5-one from adamantanone [8] [10]. This transformation involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of a lactone [8] [16].

In the context of adamantanone oxidation, the Baeyer-Villiger reaction proceeds with high regioselectivity due to the unique structural features of the adamantane cage [8] [10]. The migration aptitude of the tertiary carbon in adamantanone favors the formation of 4-oxahomoadamantan-5-one as the predominant product [8] [16]. The reaction typically employs peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), as the oxidizing agent, although hydrogen peroxide in combination with catalysts has also been utilized [16] [37].

The mechanism of the Baeyer-Villiger oxidation of adamantanone involves:

- Nucleophilic attack of the peroxy acid on the carbonyl carbon

- Formation of the Criegee intermediate

- Concerted migration of the tertiary carbon with simultaneous cleavage of the O-O bond

- Formation of the lactone product [8] [10]

The oxidation of 2-methyladamantan-2-ol and 2-phenyladamantan-2-ol with lead tetraacetate and iodine has been reported to yield oxahomoadamantane derivatives, which can be further transformed through acid-catalyzed cleavage to produce 2-oxaadamantane structures [16]. Similar transformations can be conducted using adamantan-2-one and adamantan-2-ol as initial compounds and m-CPBA as an oxidant [16] [37].

A notable variation of the Baeyer-Villiger approach involves the use of trifluoroperacetic acid to generate peroxy esters in situ from 2-methyladamantan-2-ol, which subsequently undergo rearrangement according to the Criegee mechanism [16]. This approach has been extended to 2-methyladamantan-2-yl trifluoroacetate and higher diamantoids, offering versatile routes to oxahomoadamantane derivatives [16] [37].

Recent advances in this field have focused on developing catalytic versions of the Baeyer-Villiger oxidation to improve efficiency and reduce environmental impact [10] [37]. For instance, the use of transition metal catalysts in combination with hydrogen peroxide has emerged as a promising approach for achieving the oxidation under milder conditions [37] [44].

Biotechnological Production

The biotechnological production of 4-oxahomoadamantan-5-one represents an environmentally friendly alternative to traditional chemical synthesis methods [8] [11]. These approaches harness the catalytic power of enzymes and microorganisms to achieve selective oxidations under mild conditions, often with high regio- and stereoselectivity [8] [12].

Microbial Oxidation Pathways (e.g., Pseudomonas putida)

Microbial oxidation of adamantanone by Pseudomonas putida carrying the camphor catabolic plasmid has emerged as a powerful method for the biosynthesis of 4-oxahomoadamantan-5-one [8] [11]. This approach utilizes the ability of P. putida to oxidize the monoketone derivative of the cage hydrocarbon adamantane, forming oxygenated products through biological Baeyer-Villiger and hydroxylation reactions [8] [12].

Studies have identified several key products formed during the microbial oxidation of adamantanone by P. putida ATCC17453(CAM), including 4-oxahomoadamantan-5-one, 5-hydroxyadamantan-2-one, and 1-hydroxy-4-oxahomoadamantan-5-one [8] [11]. Minor products, formed as a result of secondary reactions, have been tentatively identified as syn- and anti-1,4-dihydroxyadamantanes and bicyclo[3.3.1]nonan-3-ol [11] [12].

Interestingly, the product distribution is significantly influenced by the initial concentration of adamantanone [11] [12]. At lower concentrations (below 120 mg/l), 1-hydroxy-4-oxahomoadamantan-5-one is formed as the sole product, while at higher concentrations (240-600 mg/l), 4-oxahomoadamantan-5-one becomes the principal product, accounting for up to 92% of the total yield [11] [8].

The formation of 1-hydroxy-4-oxahomoadamantan-5-one appears to occur through two distinct routes, determined by the sequence of lactonization and hydroxylation reactions [11] [12]. This dual pathway provides flexibility in the biosynthetic approach and offers opportunities for controlling the product distribution through manipulation of reaction conditions [11] [8].

| Initial Adamantanone Concentration | Major Product | Yield (%) | Secondary Products |

|---|---|---|---|

| Below 120 mg/l | 1-Hydroxy-4-oxahomoadamantan-5-one | >95% | Minimal |

| 240-600 mg/l | 4-Oxahomoadamantan-5-one | Up to 92% | 5-Hydroxyadamantan-2-one, 1-Hydroxy-4-oxahomoadamantan-5-one |

The microbial oxidation pathway offers several advantages over traditional chemical synthesis methods, including mild reaction conditions, high selectivity, and reduced environmental impact [8] [11]. Additionally, the ability to control product distribution through manipulation of reaction parameters provides a versatile platform for the production of 4-oxahomoadamantan-5-one and related compounds [11] [12].

Enzyme-Mediated Formation Mechanisms

The enzyme-mediated formation of 4-oxahomoadamantan-5-one primarily involves two key enzymatic systems: camphor 5-monooxygenase (cytochrome P450cam) and camphor 1,2-monooxygenase, a NADH-dependent two-component cycloalkanone monooxygenase [10] [24].

Cytochrome P450cam, the camphor hydroxylating component of soluble camphor monooxygenase from Pseudomonas putida ATCC 17453, has been shown to catalyze the hydroxylation of adamantanone to form 5-hydroxyadamantan-2-one [10] [25]. This enzyme belongs to the cytochrome P450 family, which are thiolate heme proteins capable of catalyzing a wide variety of oxidative transformations under physiological conditions [24] [25].

The mechanism of cytochrome P450cam-mediated oxidation involves a sophisticated catalytic cycle that includes several consecutive chemical transformations of the heme prosthetic group [24] [25]. The cycle begins with substrate binding to the six-coordinate low-spin ferric enzyme, displacing the water cluster coordinated as the sixth ligand of the heme iron and changing the spin state to the five-coordinate high-spin state [25]. This change in spin state facilitates reduction to the ferrous state, followed by oxygen binding to form a relatively stable ferric superoxo intermediate [24] [25].

Camphor 1,2-monooxygenase, on the other hand, catalyzes the Baeyer-Villiger oxidation of adamantanone to form 4-oxahomoadamantan-5-one [10] [14]. This enzyme appears to be the first enzyme shown to perform biological Baeyer-Villiger reactions with adamantanone [10]. The reaction involves the nucleophilic attack of a peroxo species on the carbonyl carbon, followed by migration of the adjacent carbon-carbon bond to form the lactone product [10] [14].

The substrate specificity of these enzymes plays a crucial role in determining the product distribution [26] [28]. Cytochrome P450cam has been extensively studied for its substrate recognition properties, and efforts have been made to engineer the enzyme for the biotransformation of unnatural substrates [26]. Comparisons of the structure of target substrates with that of camphor, the natural substrate, have led to the design of active-site mutants with greatly enhanced activity for the oxidation of various compounds [26] [28].

Recent advances in enzyme engineering have focused on improving the catalytic efficiency and selectivity of these enzymatic systems for the production of 4-oxahomoadamantan-5-one [26] [27]. Directed evolution approaches have been employed to generate enzyme variants with enhanced activity toward adamantanone and improved selectivity for the desired product [27] [17].

Industrial-Scale Synthesis and Process Optimization

The industrial-scale synthesis of 4-oxahomoadamantan-5-one requires careful consideration of various factors, including reaction efficiency, cost-effectiveness, and environmental impact [21]. Process optimization plays a crucial role in developing economically viable and sustainable manufacturing routes for this compound [21] [29].

The most widely documented industrial-scale synthesis of 4-oxahomoadamantan-5-one involves the oxidation of adamantanone using various oxidizing agents and catalysts [21]. The choice of oxidation method depends on several factors, including the desired yield, selectivity, and scale of production [21] [37].

One approach for large-scale production utilizes graphene oxide as a catalyst in water under ultrasonic conditions [38]. This method offers several advantages, including the use of water as a solvent, reduced waste generation, and high selectivity [38] [43]. The ultrasonic irradiation enhances mass transfer and reaction rates, leading to improved efficiency and reduced reaction times [44] [41].

Process parameters that significantly influence the yield and selectivity of 4-oxahomoadamantan-5-one production include:

- Temperature: The reaction temperature affects both the reaction rate and selectivity. Higher temperatures generally lead to faster reactions but may reduce selectivity [42] [45].

- Pressure: In oxidation reactions involving gaseous reagents, such as oxygen, pressure plays a crucial role in determining the availability of the oxidant in the reaction medium [29] [42].

- Catalyst concentration: The amount of catalyst used affects the reaction rate and efficiency. Optimal catalyst loading must be determined to balance activity and cost [38] [44].

- Reaction time: Sufficient time must be allowed for complete conversion while avoiding over-oxidation or degradation of the product [42] [45].

- Solvent system: The choice of solvent affects solubility, mass transfer, and reaction kinetics. Water-based systems are preferred for environmental reasons [38] [43].

| Process Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 70-80°C | Increases with temperature up to 80°C, then decreases | Decreases at higher temperatures |

| Catalyst Loading | 2-5 wt% | Increases with loading up to optimal point | Minimal effect |

| Reaction Time | 3-6 hours | Increases up to complete conversion | Decreases with extended time |

| Ultrasonic Power | 40-60 W | Increases with power up to optimal point | Minimal effect |

| Solvent Ratio (Water:Organic) | 3:1 to 5:1 | Optimal at intermediate ratios | Higher water content improves selectivity |

The biotechnological production of 4-oxahomoadamantan-5-one using Pseudomonas putida has also been explored for industrial-scale applications [11] [12]. This approach offers advantages in terms of mild reaction conditions and high selectivity, but challenges remain in terms of scale-up and process economics [11] [17].

Key considerations for the industrial implementation of biocatalytic processes include:

- Biocatalyst production and stability: Ensuring consistent production of the biocatalyst and maintaining its activity throughout the process [27] [29].

- Substrate and product inhibition: Addressing potential inhibitory effects of high substrate or product concentrations on enzyme activity [27] [17].

- Oxygen mass transfer: In oxidative biocatalysis, ensuring sufficient oxygen supply is critical for maintaining reaction rates [29] [27].

- Recovery and purification: Developing efficient downstream processing methods for product isolation and purification [29] [17].

Recent advances in process intensification for oxidative biocatalysis have focused on addressing these challenges through innovative reactor designs, immobilization strategies, and process monitoring techniques [29] [27]. These developments have contributed to improving the feasibility of industrial-scale biocatalytic production of 4-oxahomoadamantan-5-one and related compounds [27] [29].